![molecular formula C19H26N4O2 B2987442 (1R,4R)-tert-Butyl N-[4-(quinazolin-4-ylamino)cyclohexyl]carbamate CAS No. 1448855-28-4](/img/structure/B2987442.png)
(1R,4R)-tert-Butyl N-[4-(quinazolin-4-ylamino)cyclohexyl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound contains a quinazoline group, which is a bicyclic system consisting of two fused six-membered aromatic rings, a benzene ring and a pyrimidine ring. The quinazoline moiety is often found in various pharmaceuticals due to its wide range of biological activities .
Molecular Structure Analysis
The molecular structure of a similar compound has been studied using X-ray diffraction . This technique allows for the determination of the atomic and molecular structure of a crystal, from which one can infer the positions of the atoms, their chemical bonds, their crystallographic disorder and various other information.Applications De Recherche Scientifique
Medicinal Chemistry Applications
Antagonist and Agonist Activities : Compounds structurally related to quinazolinones have been investigated for their binding affinities to GABAA/benzodiazepine receptors, exhibiting a range of intrinsic efficacies. This suggests potential applications in designing new therapeutic agents targeting these receptors (Tenbrink et al., 1994).
Kinase Inhibition : Quinazoline derivatives have been studied for their role as covalent-binding, irreversible inhibitors of the kinase domain of vascular endothelial growth factor receptor-2 (VEGFR-2), demonstrating potential for cancer therapy (Wissner et al., 2005).
Antimalarial Activity : N-tert-Butyl isoquine, a compound related to the 4-aminoquinoline class, has undergone comprehensive preclinical evaluation, highlighting the significance of tert-butyl carbamate derivatives in developing new antimalarial drugs (O’Neill et al., 2009).
Material Science Applications
- Photophysical Properties : Benzothiazole-modified carbazole derivatives, including those with tert-butyl groups, have been synthesized and found to form organogels capable of emitting strong blue light. These materials show promise as fluorescent sensory materials for detecting volatile acid vapors (Sun et al., 2015).
Synthetic Methodology
Oxidative Cyclization : The synthesis of quinazolin-4(3H)-ones has been facilitated by a tert-butyl hydroperoxide/K3PO4-promoted oxidative cyclization, demonstrating the utility of tert-butyl carbamate derivatives in creating functionalized heterocycles (Jia et al., 2016).
Cyclic Urea-fused Quinazolinones : Research has also focused on the synthesis of quinazolinones having N-fused medium-sized ring urea, showing the versatility of tert-butyl(2-(4-oxo-2-(4-oxopentyl)quinazolin-3(4H)-yl)ethyl)carbamates in producing complex molecular architectures (Saebang et al., 2022).
Mécanisme D'action
Target of Action
The primary target of the compound (1R,4R)-tert-Butyl N-[4-(quinazolin-4-ylamino)cyclohexyl]carbamate is Cyclin-dependent kinase 12 (CDK12) . CDK12 is a key player in the coordination of transcription with elongation and mRNA processing .
Mode of Action
The compound interacts with CDK12 by inhibiting its activity . This inhibition is achieved by binding to the active site of the enzyme, thereby preventing it from carrying out its normal function .
Biochemical Pathways
The inhibition of CDK12 affects the transcription and mRNA processing pathways . CDK12 is involved in the phosphorylation of Ser2 in the C-terminal domain of RNA polymerase II . Therefore, the inhibition of CDK12 by the compound results in the decreased phosphorylation of Ser2 .
Pharmacokinetics
The compound has been described as having good physicochemical properties , which may suggest favorable ADME characteristics.
Result of Action
The inhibition of CDK12 by the compound leads to growth inhibition in certain cell types, such as SK-BR-3 cells . This suggests that the compound could potentially be used as a therapeutic agent for conditions characterized by uncontrolled cell growth .
Propriétés
IUPAC Name |
tert-butyl N-[4-(quinazolin-4-ylamino)cyclohexyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O2/c1-19(2,3)25-18(24)23-14-10-8-13(9-11-14)22-17-15-6-4-5-7-16(15)20-12-21-17/h4-7,12-14H,8-11H2,1-3H3,(H,23,24)(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHYYEMBOMWKMBT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(CC1)NC2=NC=NC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,4R)-tert-Butyl N-[4-(quinazolin-4-ylamino)cyclohexyl]carbamate |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.